N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, which includes multiple sulfur and nitrogen atoms, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide likely involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Typical reaction conditions may include:
Formation of the tetracyclic core: This step may involve cyclization reactions under high temperature and pressure.
Functionalization: Introduction of the methoxyphenyl and sulfanyl groups may require specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.
Purification: Techniques such as chromatography and recrystallization may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Inhibiting or activating specific biochemical pathways.
Interacting with nucleic acids: Modulating gene expression or protein synthesis.
Altering cellular processes: Affecting cell signaling, metabolism, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide: may be compared with other tetracyclic compounds containing sulfur and nitrogen atoms.
Uniqueness
Structural complexity: The presence of multiple sulfur and nitrogen atoms in a tetracyclic framework.
Functional groups: The combination of methoxyphenyl and sulfanyl groups may impart unique chemical and biological properties.
Properties
Molecular Formula |
C21H22N6O2S3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N6O2S3/c1-26-9-8-12-15(10-26)32-19-17(12)18-24-25-21(27(18)20(23-19)30-3)31-11-16(28)22-13-6-4-5-7-14(13)29-2/h4-7H,8-11H2,1-3H3,(H,22,28) |
InChI Key |
JNISJIUGSYZRSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NN=C(N4C(=N3)SC)SCC(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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